molecular formula C8H12N2 B1586443 2-(1-Aminoethyl)aniline CAS No. 39909-26-7

2-(1-Aminoethyl)aniline

Cat. No.: B1586443
CAS No.: 39909-26-7
M. Wt: 136.19 g/mol
InChI Key: QLQQOKKKXYRMRG-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)aniline, also known as 2-(1-aminoethyl)benzenamine, is an organic compound with the chemical formula C8H12N2. It is a colorless to pale yellow crystalline solid with a characteristic ammonia-like odor. This compound is soluble in ethanol, chloroform, and ketone solvents but is almost insoluble in water . It is commonly used as an intermediate in the synthesis of dyes, fluorescent dyes, organic materials, drugs, pesticides, and antioxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly used method for preparing 2-(1-aminoethyl)aniline involves the reaction of benzaldehyde with ethylenediamine in the presence of an appropriate catalyst. This reaction is typically carried out under neutral or basic conditions at an appropriate temperature and time . The general reaction scheme is as follows:

Benzaldehyde+EthylenediamineThis compound\text{Benzaldehyde} + \text{Ethylenediamine} \rightarrow \text{this compound} Benzaldehyde+Ethylenediamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and optimized catalyst systems to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

    Condensation: Condensation reactions with aldehydes or ketones can form imines or Schiff bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts facilitate condensation reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced functional groups.

    Substitution: Halogenated or nitrated aromatic compounds.

    Condensation: Imines or Schiff bases.

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Aniline (C6H5NH2): A primary aromatic amine with a simpler structure compared to 2-(1-aminoethyl)aniline.

    N-Ethylaniline (C8H11N): Similar to this compound but with an ethyl group attached to the nitrogen atom.

    N-Methylaniline (C7H9N): Similar to this compound but with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both an amino group and an ethyl group attached to the aromatic ring. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific properties, such as solubility and reactivity, also distinguish it from other similar compounds .

Properties

IUPAC Name

2-(1-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQQOKKKXYRMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378054
Record name 2-(1-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39909-26-7
Record name 2-(1-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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